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Abstract
Bis(dichlorophosphino)methane, with the chemical formula CH₂(PCl₂)₂, is a reactive

organophosphorus compound that serves as a versatile precursor in coordination chemistry

and organometallic synthesis. Its importance lies in its bifunctional phosphine nature, allowing it

to act as a bridging ligand in the formation of bimetallic complexes. This technical guide

provides a consolidated overview of the theoretical and experimental knowledge currently

available for bis(dichlorophosphino)methane. Due to a notable scarcity of dedicated in-depth

theoretical studies on this specific molecule, this document compiles available physicochemical

data, proposes generalized experimental protocols based on established chemical principles

for analogous compounds, and presents logical workflows for its synthesis and

characterization. This guide aims to serve as a foundational resource for researchers interested

in the application and further study of this compound.

Introduction
Bis(dichlorophosphino)methane, also known as methylenebis(dichlorophosphine), is a

colorless liquid characterized by its two dichlorophosphino groups bridged by a methylene unit.

This structure imparts a high degree of reactivity, particularly at the phosphorus-chlorine bonds,

which are susceptible to nucleophilic substitution. This reactivity makes it a valuable starting
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material for the synthesis of a variety of diphosphine ligands, which are crucial in

homogeneous catalysis, including cross-coupling reactions.

Despite its utility, detailed theoretical examinations of bis(dichlorophosphino)methane, such

as high-level computational studies on its electronic structure, conformational analysis, and

spectroscopic properties, are not extensively reported in publicly accessible literature. This

guide endeavors to bridge this gap by presenting the known data and providing a framework

for its experimental handling and investigation.

Physicochemical and Computed Properties
The following tables summarize the key physical, chemical, and computed properties of

bis(dichlorophosphino)methane.

Table 1: General and Physical Properties

Property Value Source

Molecular Formula CH₂Cl₄P₂ PubChem[1]

Molecular Weight 217.79 g/mol PubChem[1]

CAS Number 28240-68-8 Sigma-Aldrich[2]

Appearance Colorless liquid Strem[3]

Density 1.601 g/mL at 25 °C Sigma-Aldrich[2]

Boiling Point 101-105 °C at 22 mmHg Thermo Scientific[4]

Refractive Index n20/D 1.5940 Sigma-Aldrich[2]

Solubility Reacts with water Thermo Scientific[4]

Table 2: Computed Molecular Descriptors
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Descriptor Value Source

IUPAC Name
dichloro(dichlorophosphanylm

ethyl)phosphane
PubChem[1]

InChI
InChI=1S/CH2Cl4P2/c2-6(3)1-

7(4)5/h1H2
PubChem[1]

InChIKey
OEKLCAXLANZKPX-

UHFFFAOYSA-N
PubChem[1]

SMILES C(P(Cl)Cl)P(Cl)Cl PubChem[1]

XLogP3-AA 2.9 PubChem[1]

Theoretical Studies: Current Landscape
A comprehensive search of scientific databases reveals a significant lack of dedicated

theoretical studies, such as Density Functional Theory (DFT) or ab initio calculations,

specifically focused on bis(dichlorophosphino)methane. While computational methods are

extensively used to study the properties and reactivity of phosphine ligands and their metal

complexes, this particular molecule has not been the subject of detailed published research.

Consequently, quantitative data on its optimized geometry (bond lengths, bond angles),

conformational energetics, and calculated vibrational frequencies are not available in the

literature. The data presented in this guide is therefore limited to experimentally determined

properties and descriptors from chemical databases. Future theoretical investigations would be

highly valuable to elucidate the electronic structure, preferred conformations, and reactivity of

this important ligand precursor.

Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and

characterization of bis(dichlorophosphino)methane. These are based on standard

techniques for the synthesis of analogous phosphine compounds, as detailed procedures for

this specific molecule are not readily available in published literature.

Synthesis of Bis(dichlorophosphino)methane
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The synthesis of bis(dichlorophosphino)methane can be approached through methods

analogous to those used for similar organophosphorus compounds, such as the reaction of a

phosphorus source with a methylene precursor. A plausible, though not explicitly documented,

synthetic route is the reaction of phosphorus trichloride with a suitable methylene source in the

presence of a reducing agent or via a multi-step process involving the formation of a P-C-P

backbone followed by chlorination.

Generalized Protocol:

Reaction Setup: All manipulations should be carried out under an inert atmosphere (e.g.,

nitrogen or argon) using standard Schlenk line techniques. All glassware should be

thoroughly dried before use.

Reagents:

Phosphorus trichloride (PCl₃)

Dichloromethane (CH₂Cl₂)

A suitable reducing agent (e.g., a metal such as magnesium or an organometallic reagent)

An appropriate solvent (e.g., a non-coordinating, anhydrous solvent like hexane or

toluene)

Procedure:

A solution of phosphorus trichloride in the chosen solvent is prepared in a Schlenk flask.

The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

A solution of the methylene source (e.g., dichloromethane) and the reducing agent is

added dropwise to the cooled PCl₃ solution with vigorous stirring.

The reaction mixture is allowed to slowly warm to room temperature and stirred for a

specified period (e.g., 12-24 hours).

The reaction is monitored for completion using a suitable technique (e.g., ³¹P NMR

spectroscopy).
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Workup and Purification:

The reaction mixture is filtered under inert atmosphere to remove any solid byproducts.

The solvent is removed from the filtrate under reduced pressure.

The crude product is purified by vacuum distillation to yield pure

bis(dichlorophosphino)methane.

Note: This is a generalized protocol and the specific conditions (reagent stoichiometry,

temperature, reaction time, and purification method) would need to be optimized.

Characterization of Bis(dichlorophosphino)methane
The characterization of the synthesized bis(dichlorophosphino)methane would involve a

combination of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR: This is the most informative technique for characterizing phosphorus-containing

compounds. A single resonance in the ³¹P{¹H} NMR spectrum would be expected for

bis(dichlorophosphino)methane, with a chemical shift characteristic of a P(III) center

bonded to two chlorine atoms and a carbon atom.

¹H NMR: The proton NMR spectrum would show a triplet (due to coupling with two

equivalent phosphorus nuclei) corresponding to the methylene (CH₂) protons.

¹³C NMR: The carbon NMR spectrum would exhibit a triplet for the methylene carbon,

again due to coupling to the two phosphorus atoms.

Vibrational Spectroscopy (FT-IR and Raman):

Infrared and Raman spectroscopy can be used to identify the characteristic vibrational

modes of the molecule, such as P-Cl, P-C, and C-H stretching and bending frequencies.

Mass Spectrometry (MS):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1586474?utm_src=pdf-body
https://www.benchchem.com/product/b1586474?utm_src=pdf-body
https://www.benchchem.com/product/b1586474?utm_src=pdf-body
https://www.benchchem.com/product/b1586474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry can be used to confirm the molecular weight of the compound and to

study its fragmentation pattern. Due to its reactivity, a soft ionization technique may be

preferable.

Elemental Analysis:

Combustion analysis can be performed to determine the elemental composition (C, H) and

confirm the empirical formula.

Visualizing Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for

the synthesis and characterization of bis(dichlorophosphino)methane.
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Caption: A generalized workflow for the synthesis of bis(dichlorophosphino)methane.
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Caption: A logical workflow for the characterization of bis(dichlorophosphino)methane.

Reactivity and Applications
The primary utility of bis(dichlorophosphino)methane stems from the high reactivity of its P-

Cl bonds. These bonds are readily cleaved by nucleophiles, providing a straightforward route to

a wide array of diphosphine ligands with the general formula CH₂(PR₂)₂. By varying the 'R'

group, the steric and electronic properties of the resulting ligand can be finely tuned.

These diphosphine ligands are of significant interest in coordination chemistry and

homogeneous catalysis. They can chelate to a single metal center or, more commonly, bridge

two metal centers, facilitating the formation of bimetallic complexes. Such complexes are often

investigated for their cooperative catalytic activity in reactions such as hydroformylation,

hydrogenation, and various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Conclusion and Future Outlook
Bis(dichlorophosphino)methane is a valuable and reactive building block in synthetic

organophosphorus and organometallic chemistry. However, there is a clear and surprising lack

of fundamental theoretical studies on this molecule. Detailed computational analyses would

provide significant insights into its conformational preferences, electronic structure, and

reactivity, which would in turn aid in the rational design of new ligands and catalysts derived

from it.

This technical guide has consolidated the currently available experimental data and proposed

logical frameworks for its synthesis and characterization. It is hoped that this document will

serve as a useful starting point for researchers and encourage further investigation into the

theoretical and practical aspects of this versatile compound. The development of a more

detailed understanding of bis(dichlorophosphino)methane will undoubtedly contribute to

advancements in ligand design and homogeneous catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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